molecular formula C46H64N14O13S2 B12397766 [8-L-arginine] deaminovasopressin

[8-L-arginine] deaminovasopressin

Cat. No.: B12397766
M. Wt: 1085.2 g/mol
InChI Key: OTXIQMVJHKNRPQ-LGYYRGKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[8-L-arginine] deaminovasopressin is a synthetic analog of vasopressin, also known as antidiuretic hormone. It is a modified peptide where the eighth position is occupied by L-arginine. This compound is primarily used in scientific research due to its unique properties and biological activities .

Preparation Methods

The synthesis of [8-L-arginine] deaminovasopressin involves peptide synthesis techniques. The process typically includes the following steps:

Chemical Reactions Analysis

[8-L-arginine] deaminovasopressin undergoes various chemical reactions, including:

Scientific Research Applications

[8-L-arginine] deaminovasopressin has several applications in scientific research:

Mechanism of Action

[8-L-arginine] deaminovasopressin exerts its effects by binding to vasopressin receptors, specifically the V2 receptor. This binding activates a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP), which leads to the insertion of aquaporin channels in the renal collecting ducts. This process increases water reabsorption and reduces urine output .

Comparison with Similar Compounds

[8-L-arginine] deaminovasopressin is compared with other vasopressin analogs, such as:

These comparisons highlight the unique properties of this compound, particularly its selectivity and efficacy in binding to vasopressin receptors.

Properties

Molecular Formula

C46H64N14O13S2

Molecular Weight

1085.2 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

OTXIQMVJHKNRPQ-LGYYRGKSSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O

Origin of Product

United States

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